2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)-
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Overview
Description
2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- is a complex organic compound that features a cyclohexenone core substituted with a fluorophenyl group and a trans-propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexenone core: This can be achieved through the Robinson annulation reaction, which combines a ketone and an α,β-unsaturated carbonyl compound.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction using a fluorobenzene derivative.
Addition of the trans-propylcyclohexyl group: This could be accomplished through a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyclohexenone core to a cyclohexanol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 6-phenyl-3-(trans-4-propylcyclohexyl)-: Similar structure but without the fluorine atom.
2-Cyclohexen-1-one, 6-(4-chlorophenyl)-3-(trans-4-propylcyclohexyl)-: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-Cyclohexen-1-one, 6-(4-fluorophenyl)-3-(trans-4-propylcyclohexyl)- can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially improving its pharmacokinetic properties.
Properties
CAS No. |
294865-06-8 |
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Molecular Formula |
C21H27FO |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-(4-propylcyclohexyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H27FO/c1-2-3-15-4-6-16(7-5-15)18-10-13-20(21(23)14-18)17-8-11-19(22)12-9-17/h8-9,11-12,14-16,20H,2-7,10,13H2,1H3 |
InChI Key |
SVPGQAYJXGMIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=O)C(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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